
2-Propanol, 1-phenoxy-3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-phenoxy-3-(phenylthio)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenoxy group and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-phenoxy-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-phenoxy-3-(phenylthio)- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize production efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-phenoxy-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenoxy or phenylthio derivatives.
Aplicaciones Científicas De Investigación
2-Propanol, 1-phenoxy-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and phenylthio groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the phenylthio group.
2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of a phenylthio group.
1-Phenoxy-3-(phenylthio)-2-propanol: A positional isomer with different attachment points for the functional groups.
Uniqueness
2-Propanol, 1-phenoxy-3-(phenylthio)- is unique due to the presence of both phenoxy and phenylthio groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84137-77-9 |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Clave InChI |
JPEZAFCTNVYSDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



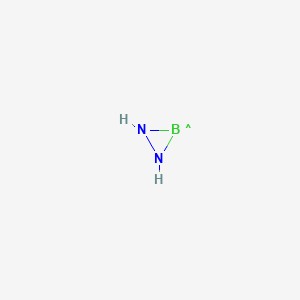
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
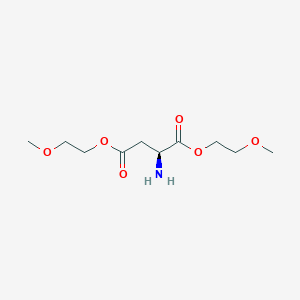

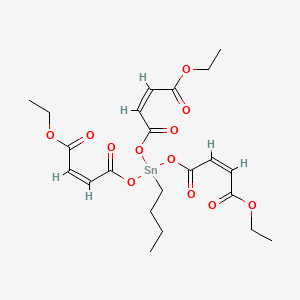

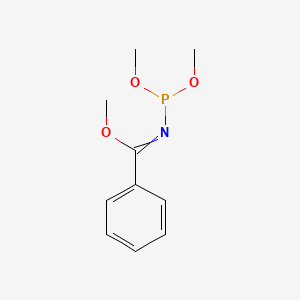
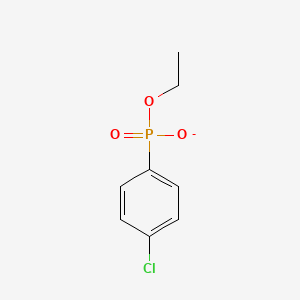
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

